molecular formula C22H18BrFN2O3S B2556311 3-bromo-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide CAS No. 1005302-18-0

3-bromo-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

Cat. No. B2556311
CAS RN: 1005302-18-0
M. Wt: 489.36
InChI Key: YZPGRLQXPMRGHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a useful research compound. Its molecular formula is C22H18BrFN2O3S and its molecular weight is 489.36. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Bioactive Molecules

The synthesis of various bioactive molecules, including those with fluoro and sulfonyl substituents, highlights the compound's utility in creating pharmacologically relevant entities. These synthesized molecules have been evaluated for a range of biological activities such as antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic effects (Patel, Sreenivasa, Jayachandran, & Kumar, 2009).

Anticancer Evaluation

1,4-Naphthoquinone derivatives, which share structural motifs with the compound , have demonstrated potent cytotoxic activity against various human cancer cell lines. This indicates the potential of these compounds in cancer therapy, especially considering their low toxicity in normal human kidney cells and their ability to induce apoptosis and cell cycle arrest (Ravichandiran et al., 2019).

Catalytic Synthesis Applications

The compound's framework has been utilized in catalytic synthesis processes, such as the rhodium-catalyzed synthesis of highly functionalized bromo derivatives, indicating its role in facilitating complex chemical reactions (He et al., 2016).

Inhibition of Biochemical Processes

Derivatives related to this compound have been studied for their inhibitory effects on specific enzymes, demonstrating the potential for therapeutic applications in treating diseases or conditions associated with these enzymes (Blank et al., 1980).

Antimicrobial and Antiviral Activities

The compound's derivatives have shown significant antimicrobial and antiviral activities, indicating their potential as therapeutic agents against a range of pathogens (Desai, Vaghani, & Shihora, 2013).

properties

IUPAC Name

3-bromo-N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18BrFN2O3S/c23-17-5-1-3-16(13-17)22(27)25-19-9-6-15-4-2-12-26(21(15)14-19)30(28,29)20-10-7-18(24)8-11-20/h1,3,5-11,13-14H,2,4,12H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZPGRLQXPMRGHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)Br)N(C1)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18BrFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

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